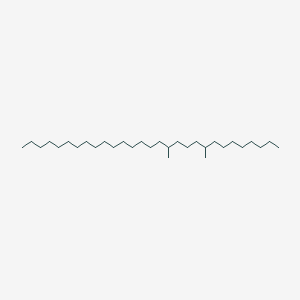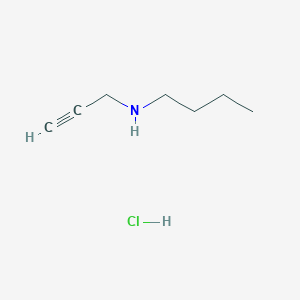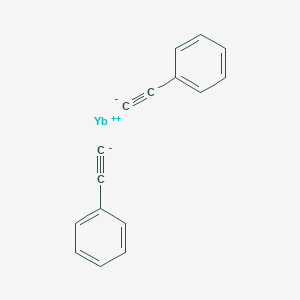
9,13-Dimethylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Dimethylnonacosane is a hydrocarbon with the molecular formula C31H64 and a molecular weight of 436.8399 g/mol . It is a long-chain alkane with two methyl branches located at the 9th and 13th carbon atoms.
Méthodes De Préparation
The synthesis of 9,13-Dimethylnonacosane can be achieved through various organic synthesis routes. One common method involves the alkylation of long-chain alkanes with methyl groups at specific positions. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure selective methylation at the desired carbon atoms .
In industrial settings, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
9,13-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. in the presence of a (e.g., palladium or platinum) is often used for this purpose.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while halogenation with chlorine gas can produce chlorinated alkanes .
Applications De Recherche Scientifique
9,13-Dimethylnonacosane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 9,13-Dimethylnonacosane exerts its effects is primarily related to its physical and chemical properties. As a long-chain hydrocarbon, it has a high degree of hydrophobicity, which allows it to form protective barriers on surfaces. In biological systems, this compound interacts with lipid membranes and can influence membrane fluidity and permeability .
In insects, this compound functions as a pheromone, mediating communication and social behaviors. It is synthesized in specialized cells and transported to the cuticle, where it is detected by other individuals through olfactory receptors .
Comparaison Avec Des Composés Similaires
9,13-Dimethylnonacosane is similar to other methyl-branched alkanes, such as:
- 3,11-Dimethylnonacosane
- 3,9-Dimethylnonacosane
- 3,7-Dimethylnonacosane
- 3,11-Dimethylhentriacontane
These compounds share structural similarities but differ in the positions of the methyl branches and the length of the carbon chain . The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and biological functions. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and interaction with biological membranes .
Propriétés
Numéro CAS |
65820-61-3 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
9,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-14-15-16-17-18-19-20-22-24-27-31(4)29-25-28-30(3)26-23-21-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
Clé InChI |
IHFOKUGZVRWBAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)



![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
